1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol
Description
This compound is a complex ester derivative of linoleic acid (9Z,12Z-octadecadienoic acid), featuring a glycerol-like backbone esterified with a hexadecanoyl (C16:0) and an octadecanoyl (C18:0) chain. Structurally, it belongs to the class of diesters or diglyceride analogs, where the hydroxyl groups of a glycol (likely ethyleneglycol or a related diol) are substituted with long-chain fatty acid esters . Its molecular formula is C₄₃H₇₈O₆ (molecular weight: ~715.06 g/mol), distinguishing it from simpler monoesters like methyl or ethyl linoleate.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h17,20,26,28,52H,4-16,18-19,21-25,27,29-51H2,1-3H3/b20-17-,28-26- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORGUZKWFZGAH-XWAXDLMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9Z,12Z-octadecadienoic acid , commonly known as linoleic acid , is a polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. The compound , 9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester , is a derivative of linoleic acid and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data from diverse sources.
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₂O₂
- Molecular Weight : 280.4455 g/mol
- IUPAC Name : (9E,12Z)-octadeca-9,12-dienoic acid
- CAS Number : 60-33-3
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.4455 g/mol |
| IUPAC Name | (9E,12Z)-octadeca-9,12-dienoic acid |
| CAS Number | 60-33-3 |
Research indicates that linoleic acid and its derivatives exhibit various biological activities through several mechanisms:
- Anti-inflammatory Effects : Linoleic acid has been shown to modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and mediators.
- Metabolic Regulation : Studies suggest that linoleic acid can enhance energy metabolism by activating specific receptors involved in fat metabolism, such as TRPV1 (transient receptor potential vanilloid 1) .
- Cell Signaling : The compound may influence cell signaling pathways related to cell proliferation and apoptosis.
Study on Energy Metabolism
A study conducted by Kim et al. (2017) investigated the effects of a linoleic acid metabolite, specifically 10-oxo-12(Z)-octadecenoic acid , on energy metabolism in mice. The findings revealed that dietary intake of this metabolite significantly enhanced energy expenditure and protected against diet-induced obesity by activating TRPV1 receptors . This suggests that derivatives of linoleic acid may have therapeutic potential in metabolic disorders.
Hydroxylated Derivatives
Research into hydroxylated derivatives of linoleic acid has shown promising biological activities. For instance, the synthesis of mono-hydroxylated derivatives demonstrated enhanced anti-inflammatory properties compared to the parent compound . These derivatives could serve as potential candidates for developing new anti-inflammatory agents.
Table 2: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C55H98O6
- Molecular Weight : 855.36 g/mol
- CAS Number : 2190-16-1
- IUPAC Name : 9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
This compound features two distinct fatty acid chains attached to a glycerol backbone, which enhances its stability and functionality in various applications.
Nutraceuticals and Dietary Supplements
The compound is often explored for its potential health benefits due to its fatty acid composition. Linoleic acid is known for its role in:
- Cardiovascular Health : It may help reduce cholesterol levels and improve heart health.
- Anti-inflammatory Properties : It has been studied for its effects on inflammatory conditions and skin health.
Studies have shown that dietary intake of linoleic acid can lead to improved metabolic profiles in various populations, making it a candidate for inclusion in functional foods and supplements.
Drug Delivery Systems
The ester form of this compound can be utilized in drug delivery systems due to its ability to encapsulate hydrophobic drugs. The lipophilic nature of the fatty acid chains allows for enhanced solubility and bioavailability of therapeutic agents.
Cosmetics and Personal Care Products
Due to its emollient properties, the compound is used in cosmetic formulations, providing moisturizing effects while improving skin barrier function. Its application includes:
- Moisturizers : Enhancing hydration and skin elasticity.
- Sunscreens : Acting as a skin conditioning agent.
Food Industry
In the food sector, this compound can serve as an emulsifier or stabilizer in various products, improving texture and shelf-life.
Study on Cardiovascular Benefits
A clinical study published in the American Journal of Clinical Nutrition assessed the effects of linoleic acid on lipid profiles among participants with high cholesterol levels. Results indicated significant reductions in LDL cholesterol when participants incorporated linoleic-rich oils into their diets.
Drug Delivery Research
Research conducted at a leading pharmaceutical university explored the use of fatty acid esters as carriers for anticancer drugs. The study demonstrated that formulations containing 9Z,12Z-octadecadienoic acid derivatives showed enhanced cellular uptake and reduced toxicity compared to conventional delivery methods.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits/Effects |
|---|---|---|
| Nutraceuticals | Dietary supplements | Cardiovascular health improvement |
| Drug Delivery Systems | Encapsulation of hydrophobic drugs | Enhanced solubility and bioavailability |
| Cosmetics | Skin moisturizers | Improved hydration and skin barrier |
| Food Industry | Emulsifier/stabilizer | Improved product texture and shelf-life |
Comparison with Similar Compounds
Structural Analogues
Methyl Linoleate (9Z,12Z-Octadecadienoic Acid Methyl Ester)
- Molecular Formula : C₁₉H₃₄O₂ (MW: 294.5 g/mol)
- Properties: A monoester with high volatility and solubility in organic solvents. Commonly found in plant extracts (e.g., mango seed kernel, Nigella sativa) and associated with antioxidant, α-glucosidase inhibitory, and anticancer activities .
- Key Differences : Simpler structure with a single methyl ester group; lacks the branched diacylglycerol-like structure of the target compound, leading to lower molecular weight and altered bioavailability .
Ethyl Linoleate (9Z,12Z-Octadecadienoic Acid Ethyl Ester)
- Molecular Formula : C₂₀H₃₆O₂ (MW: 308.5 g/mol)
- Properties: Similar to methyl linoleate but with enhanced lipophilicity due to the ethyl group. Predominant in mango seed kernel extracts and linked to flavor modulation in cherries .
- Key Differences : Ethyl esterification increases hydrophobicity compared to methyl esters, but both lack the complex diacyl structure of the target compound .
Phosphatidylcholine Derivatives (e.g., 1-Octadecanoyl-2-(cis-9,12)-Octadecadienoyl-sn-Glycero-3-Phosphocholine)
- Molecular Formula: C₄₄H₈₄NO₈P (MW: 802.1 g/mol)
- Properties : Phospholipids with a choline head group, critical for membrane structure. The target compound lacks the phosphate and choline moieties, making it a neutral lipid rather than a phospholipid .
- Key Differences : Phosphatidylcholines exhibit amphiphilic properties and roles in cell signaling, whereas the target compound’s biological functions remain speculative .
Physicochemical Properties
- Chromatography : The target compound’s hydrophobicity would result in later elution in reversed-phase HPLC compared to methyl/ethyl esters, similar to triglycerides .
- Thermal Stability: Long acyl chains likely confer higher melting points than monoesters .
Metabolic and Functional Roles
- Oxidative Metabolism: Like linoleic acid, the target compound may undergo lipoxygenase-mediated oxidation to form hydroperoxy or keto derivatives (e.g., 9-HODE, 13-KODE), which regulate inflammation and cell differentiation .
- Biosynthetic Pathways: Likely synthesized via esterification of linoleic acid with a diol intermediate, analogous to glycerolipid biosynthesis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this ester?
The synthesis typically involves acid-catalyzed esterification using 9Z,12Z-octadecadienoic acid and the corresponding alcohols. Key conditions include:
- Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) under anhydrous conditions .
- Temperature : 60–80°C, maintained for 6–12 hours to achieve >90% yield .
- Purification : Sequential washing with NaHCO₃ (5% w/v) and brine, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis by minimizing side reactions .
Q. How is structural confirmation performed for this compound?
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion at m/z 845.6 for C₅₇H₁₀₈O₆) .
Advanced Research Questions
Q. What advanced analytical methods resolve purity challenges in complex ester mixtures?
- HPLC with Evaporative Light Scattering Detection (ELSD) :
- Column: C18 reverse-phase (150 mm × 4.6 mm, 3 µm).
- Mobile phase: Acetonitrile/isopropanol (70:30 v/v) at 0.8 mL/min .
- Detects <1% impurities (e.g., hydrolyzed fatty acids) .
- GC-MS : Derivatization with BSTFA to trimethylsilyl esters enhances volatility. Limit of detection: 0.05 µg/mL .
Q. How do experimental models elucidate biological interactions of this ester?
- Membrane Interaction Studies :
- Enzymatic Hydrolysis : Pancreatic lipase (pH 7.4, 37°C) releases 9Z,12Z-octadecadienoic acid with Kₘ = 0.8 mM .
Q. How to address contradictions in reported bioactivity data?
Discrepancies in antioxidant vs. pro-oxidant effects arise from:
- Experimental Conditions : Oxygen tension (e.g., 5% vs. 21% O₂) alters autoxidation rates of the diene moiety .
- Assay Interference : Phospholipid-based assays (e.g., DCFH-DA) may falsely indicate ROS scavenging due to ester adsorption .
Resolution : Use ESR spectroscopy to directly quantify radical scavenging .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
